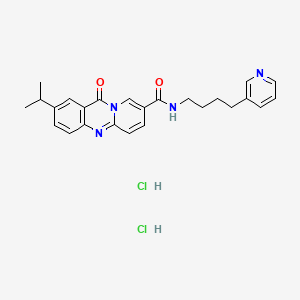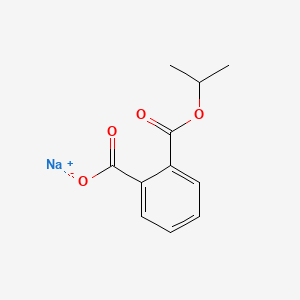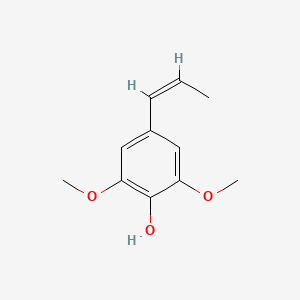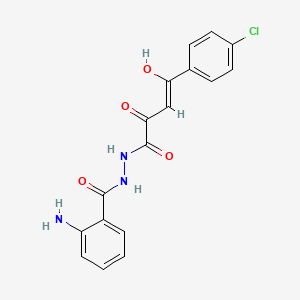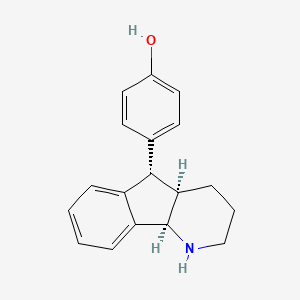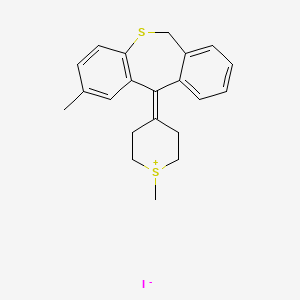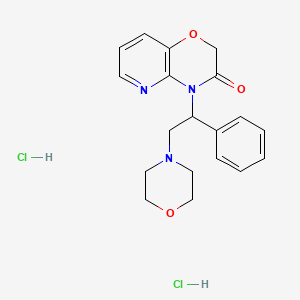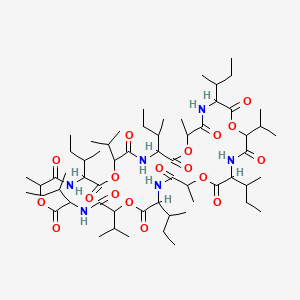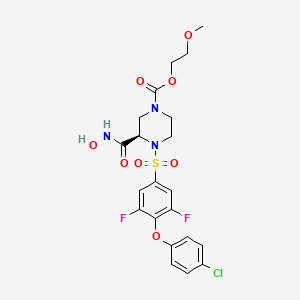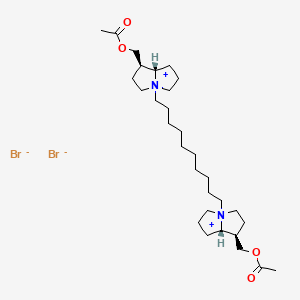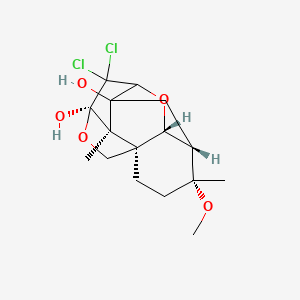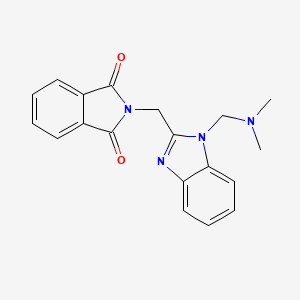
1H-Isoindole-1,3(2H)-dione, 2-((1-((dimethylamino)methyl)-1H-benzimidazol-2-yl)methyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Isoindole-1,3(2H)-dione, 2-((1-((dimethylamino)methyl)-1H-benzimidazol-2-yl)methyl)- is a complex organic compound that belongs to the class of isoindole derivatives These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine
准备方法
The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-((1-((dimethylamino)methyl)-1H-benzimidazol-2-yl)methyl)- involves several steps, including the activation of carbon-nitrogen triple bonds in a multicomponent system containing various nucleophilic and electrophilic sites . This method provides efficient access to structurally unique fluorophores with aggregation-induced emission characteristics . The reaction conditions typically involve the use of specific catalysts and controlled environments to ensure the desired product is obtained with high yield and purity.
化学反应分析
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by other groups under suitable conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1H-Isoindole-1,3(2H)-dione, 2-((1-((dimethylamino)methyl)-1H-benzimidazol-2-yl)methyl)- has several scientific research applications:
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a fluorescent marker in medical diagnostics.
Industry: The compound’s properties are being investigated for use in organic light-emitting diodes (OLEDs) and other electronic devices.
作用机制
The mechanism by which 1H-Isoindole-1,3(2H)-dione, 2-((1-((dimethylamino)methyl)-1H-benzimidazol-2-yl)methyl)- exerts its effects involves the activation of carbon-nitrogen triple bonds, leading to the formation of unique fluorophores with aggregation-induced emission characteristics . These fluorophores can specifically light up lipid droplets in living cells with bright fluorescence, low cytotoxicity, and better photostability than commercially available dyes . The molecular targets and pathways involved in these processes are still under investigation.
相似化合物的比较
Similar compounds to 1H-Isoindole-1,3(2H)-dione, 2-((1-((dimethylamino)methyl)-1H-benzimidazol-2-yl)methyl)- include:
4,5,6,7-Tetrahalogeno-1H-isoindole-1,3(2H)-diones: These compounds are known for their inhibitory effects on human protein kinase CK2 and have potential therapeutic applications.
1H-Isoindole-1,3(2H)-dithione: This compound has a similar structure but different functional groups, leading to distinct chemical properties and applications
属性
CAS 编号 |
115398-79-3 |
|---|---|
分子式 |
C19H18N4O2 |
分子量 |
334.4 g/mol |
IUPAC 名称 |
2-[[1-[(dimethylamino)methyl]benzimidazol-2-yl]methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C19H18N4O2/c1-21(2)12-23-16-10-6-5-9-15(16)20-17(23)11-22-18(24)13-7-3-4-8-14(13)19(22)25/h3-10H,11-12H2,1-2H3 |
InChI 键 |
NLRVMASNPZSCBY-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CN1C2=CC=CC=C2N=C1CN3C(=O)C4=CC=CC=C4C3=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


